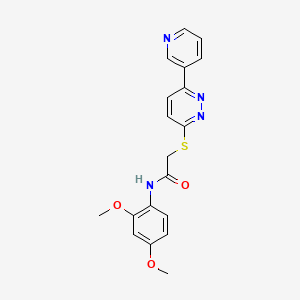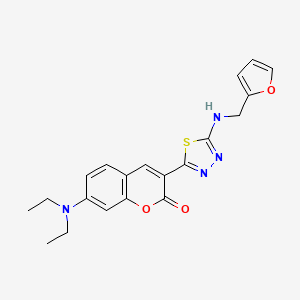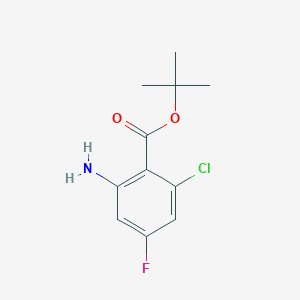![molecular formula C21H16ClNO2 B2374765 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379729-48-3](/img/structure/B2374765.png)
4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical substance with the CAS Number: 379729-48-3 . It has a molecular weight of 349.82 and its IUPAC name is (4Z)-4-(2-chlorobenzylidene)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Zhang et al. (2019) explored the synergistic inhibition effect of 1,2,3,4-tetrahydroacridines, including derivatives similar to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, on mild steel corrosion in acid media. The mixtures of these compounds with Tween-80 exhibited strong corrosion inhibition, attributed to the formation of a double-layer structure film on the steel surface (Zhang et al., 2019).
Molecular Structure and Docking Studies
K. Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally related to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. The study included vibrational band assignments, molecular orbital analyses, and docking studies to explore biological activities, indicating the potential pharmacological importance of these compounds (Vanasundari et al., 2018).
Anticancer Drug Synthesis
S. Gamage et al. (1997) reported a synthesis method for substituted acridine-4-carboxylic acids, which includes derivatives akin to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This method offers a new route to produce anticancer drugs like DACA, highlighting the medicinal chemistry relevance of such compounds (Gamage et al., 1997).
Antiviral Activity
The study by Demchenko et al. (2019) synthesized and evaluated the antiviral activity of derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, which shares structural features with 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This study indicates the potential antiviral applications of such compounds (Demchenko et al., 2019).
Microwave-Assisted Synthesis
Hesse et al. (2007) demonstrated the microwave-assisted synthesis of derivatives related to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This method provides an efficient way to synthesize such compounds, potentially streamlining research and development processes (Hesse et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGVLPMCPZSSJ-OWBHPGMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)

![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)
![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
